molecular formula C13H12FNO B2366788 3-(4-Fluorophenoxymethyl)aniline CAS No. 1016531-20-6

3-(4-Fluorophenoxymethyl)aniline

Cat. No.: B2366788
CAS No.: 1016531-20-6
M. Wt: 217.243
InChI Key: KGXDFHZVDFLUTB-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxymethyl)aniline is an organic compound with the molecular formula C13H12FNO It is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a methyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxymethyl)aniline typically involves the reaction of 4-fluorophenol with formaldehyde to form 4-fluorophenoxymethanol. This intermediate is then reacted with aniline under acidic conditions to yield the final product. The reaction conditions often include the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxymethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluorophenoxymethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: The compound can be utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxymethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenoxy)aniline
  • 4-Fluoroaniline
  • 4-Fluorophenol

Uniqueness

3-(4-Fluorophenoxymethyl)aniline is unique due to the presence of both a fluorine atom and a phenoxy group in its structure. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. Additionally, the methyl group attached to the phenoxy moiety provides further versatility in chemical modifications and applications.

Biological Activity

3-(4-Fluorophenoxymethyl)aniline, with the chemical formula C13H12FNO, is an organic compound characterized by a fluorophenyl group linked to an aniline structure via a methylene bridge. This unique structural arrangement imparts specific biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of this compound is influenced by its ability to interact with various biological targets. Key mechanisms include:

  • Receptor Binding : The compound may act as a ligand for certain receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, thereby altering metabolic processes and cellular functions.

This compound exhibits several notable biochemical properties:

  • Solubility : The compound's solubility in various solvents affects its bioavailability and interaction with biological systems.
  • Stability : Under standard laboratory conditions, the compound remains stable, although it may degrade over time under extreme conditions.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Type Description
AntiparasiticPotential activity against parasites such as malaria and Leishmania.
AntifungalExhibits antifungal properties that may be useful in treating fungal infections.
AnalgesicDemonstrated pain-relieving effects in preliminary studies.
AntileukemicInvestigated for its potential to inhibit leukemic cell growth.
TuberculostaticShows promise in combating tuberculosis through its inhibitory effects.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

  • Antiparasitic Activity :
    • A study demonstrated that compounds structurally similar to this compound exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The mechanism was attributed to interference with the parasite's metabolic pathways .
  • Antifungal Properties :
    • Research indicated that the compound showed inhibitory effects on various fungal strains, suggesting its potential utility in antifungal therapies .
  • Analgesic Effects :
    • In animal models, this compound was evaluated for analgesic properties, showing effectiveness comparable to standard analgesics .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound Name Structural Feature Unique Aspect
3-(4-Chlorophenoxymethyl)anilineChlorine instead of fluorineDifferent reactivity profile due to chlorine's influence.
3-(Phenoxymethyl)anilineNo fluorine substituentLacks halogen influence on biological activity.
3-(Trifluoromethylphenoxymethyl)anilineTrifluoromethyl instead of fluorineEnhanced lipophilicity and potential for varied interactions.

Properties

IUPAC Name

3-[(4-fluorophenoxy)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXDFHZVDFLUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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